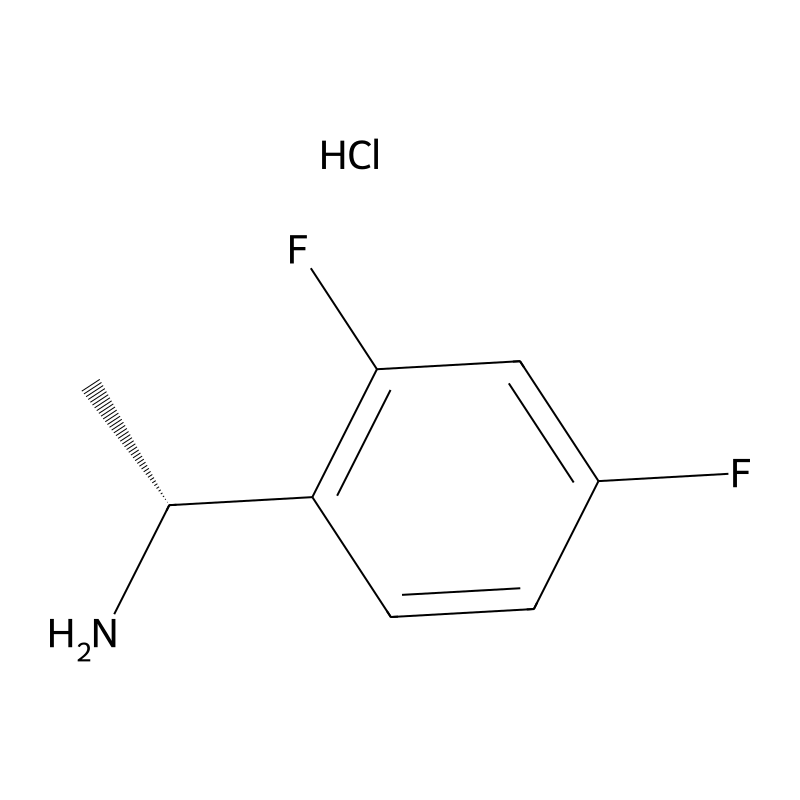

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Building Block

Due to its chirality and the presence of a reactive amine group, (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride can be used as a building block in the synthesis of other chiral molecules. These molecules can be important for various research applications, including drug discovery and development [].

Pharmacological Investigations

Some studies suggest (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride may have interesting pharmacological properties. However, the exact mechanisms of action and potential therapeutic effects are still under investigation. Research is ongoing to explore its potential in various disease models [].

In-vitro Studies

The in-vitro (laboratory) setting allows scientists to study the interaction of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride with specific biological targets, such as enzymes or receptors. This information can provide valuable insights into its potential therapeutic applications [].

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by its molecular formula and a molecular weight of approximately 193.62 g/mol. This compound features a difluorophenyl group attached to an ethanamine backbone, making it structurally significant in various chemical and biological contexts. It is known for its specific stereochemistry, which contributes to its unique properties and potential applications in pharmaceuticals and research .

- Acylation: The amine can react with acyl chlorides to form amides.

- Alkylation: It can undergo alkylation reactions, where the nitrogen atom acts as a nucleophile.

- Formation of Salts: The hydrochloride form indicates that it readily forms salts with acids, enhancing its solubility and stability in aqueous solutions .

The synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available precursors such as 2,4-difluoroaniline.

- Reduction Reactions: The introduction of the ethyl group can be achieved through reductive amination or similar methods.

- Hydrochloride Formation: The final product is converted into its hydrochloride form by reacting the free base with hydrochloric acid in an appropriate solvent .

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has several applications:

- Pharmaceutical Research: It serves as a building block for developing new drugs, especially in the context of central nervous system disorders.

- Chemical Synthesis: It is used in various synthetic pathways to create more complex molecules in medicinal chemistry.

- Research Tool: Its unique properties make it valuable for studying amine chemistry and interactions within biological systems .

Interaction studies involving (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing serotonin and dopamine pathways. Such interactions are crucial for understanding its potential therapeutic effects and side effects in pharmacological applications .

Several compounds share structural similarities with (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| (S)-1-(2,4-Difluorophenyl)ethanamine | 845252-02-0 | 1.00 | Opposite stereochemistry; potential for different bioactivity |

| (R)-1-(2-Fluorophenyl)ethanamine | 185545-90-8 | 0.98 | Contains only one fluorine substituent; may exhibit different pharmacodynamics |

| (R)-1-(2,6-Difluorophenyl)ethanamine | 1309602-31-0 | 0.98 | Different fluorine positioning; could affect receptor binding |

| (R)-1-(4-Fluorophenyl)ethanamine | 403-40-7 | 0.98 | Substituted at the para position; differences in activity profiles |

| (S)-1-(4-Fluoro-3-methylphenyl)ethanamine | 1213299-63-8 | 0.95 | Contains additional methyl group; alters steric effects |

These compounds illustrate the diversity within the class of fluorinated ethanamines and underscore the importance of stereochemistry and substituent positioning in determining their biological activity .

Molecular Composition and Structural Features

Molecular Formula and Weight Analysis

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride exhibits the molecular formula C₈H₁₀ClF₂N, representing a hydrochloride salt of a chiral primary amine [1] [2]. The compound possesses a molecular weight of 193.62 grams per mole, derived from the summation of atomic masses including eight carbon atoms, ten hydrogen atoms, one chlorine atom, two fluorine atoms, and one nitrogen atom [3] [4]. The exact mass determination yields 193.0469833 Daltons, providing precise molecular mass characterization for analytical identification purposes [5].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight (g/mol) | 193.62 |

| Exact Mass (Da) | 193.0469833 |

| Elemental Composition | 8 Carbon, 10 Hydrogen, 1 Chlorine, 2 Fluorine, 1 Nitrogen |

The molecular architecture encompasses a substituted phenylethylamine framework where the benzene ring bears two fluorine substituents at the 2- and 4-positions relative to the ethylamine side chain [2] [6]. The hydrochloride salt formation results from protonation of the primary amine nitrogen, creating a quaternary ammonium cation paired with a chloride anion [7].

Stereochemical Configuration of the (R)-Enantiomer

The stereochemical configuration of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride centers on the α-carbon atom bearing the amine functional group, which constitutes the sole chiral center within the molecular structure [7] [8]. The (R)-designation indicates the absolute configuration determined according to the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral carbon follows a clockwise orientation when viewed from the perspective opposite to the lowest priority group [9] [10].

| Stereochemical Property | Value |

|---|---|

| Absolute Configuration | R |

| Chiral Center | C1 (α-carbon bearing amine) |

| Stereochemical Descriptor | (R)-configuration |

| Optical Activity | Dextrorotatory enantiomer |

| Stereoisomeric Form | Single enantiomer |

The priority assignment for the substituents attached to the chiral carbon follows the sequence: nitrogen atom (highest priority due to atomic number 7), the 2,4-difluorophenyl group (carbon with aromatic substitution), the methyl group (simple alkyl carbon), and hydrogen atom (lowest priority) [11] [9]. This configuration distinguishes the compound from its (S)-enantiomer, representing non-superimposable mirror images with potentially different biological and pharmacological properties [12].

The stereochemical integrity of the (R)-enantiomer requires careful synthetic control and analytical verification to maintain enantiomeric purity [13]. Single-crystal X-ray crystallography and chiral chromatographic techniques serve as definitive methods for absolute configuration determination and enantiomeric excess quantification [10].

Influence of 2,4-Difluoro Substitution Pattern

The 2,4-difluoro substitution pattern on the phenyl ring exerts significant electronic and structural influences on the molecular properties of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride [14] [15]. The fluorine atoms, positioned at the ortho (2-position) and para (4-position) relative to the ethylamine substituent, introduce substantial electron-withdrawing effects through inductive mechanisms [16] [17].

| Substitution Property | Effect |

|---|---|

| Substitution Pattern | 2,4-Difluoro |

| Fluorine Positions | Ortho and para to ethylamine chain |

| Electronic Effects | Electron-withdrawing inductive effect |

| Structural Influence | Enhanced electrophilicity |

| Steric Effects | Minimal steric hindrance |

The electron-withdrawing nature of fluorine substituents, with an electronegativity of 4.0 on the Pauling scale, significantly affects the electron density distribution within the aromatic system [18] [16]. This electronic perturbation manifests through reduced nucleophilicity of the benzene ring and increased acidity of adjacent functional groups [19]. The inductive effect operates through σ-bond polarization, drawing electron density away from the aromatic carbons toward the more electronegative fluorine atoms [20].

The positioning of fluorine substituents at both ortho and para positions creates a synergistic electronic effect that enhances the overall electron-deficient character of the aromatic ring [14]. This substitution pattern influences intermolecular interactions, including hydrogen bonding capabilities and π-π stacking arrangements in crystalline forms [20]. The fluorine atoms contribute to molecular stability through their small atomic radius and strong carbon-fluorine bond strength, while maintaining minimal steric interference with neighboring molecular regions [17].

Structural Identification and Database Parameters

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound designates it as (1R)-1-(2,4-difluorophenyl)ethanamine hydrochloride, reflecting the complete stereochemical and structural information [7] [21]. This nomenclature follows established conventions where the stereochemical descriptor (1R) precedes the base name, indicating the absolute configuration at the first carbon of the ethylamine chain [22].

Alternative chemical designations documented in chemical databases include [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride and (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, representing equivalent nomenclature variations that emphasize different aspects of the molecular structure [2] [4]. The systematic name construction begins with the chiral center identification, followed by the substituted phenyl group description, and concludes with the functional group and salt designation [7].

Additional recognized designations encompass (R)-1-(2,4-difluorophenyl)ethylamine hydrochloride and (1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride, where the semicolon notation indicates the salt formation between the organic base and hydrochloric acid [2]. These nomenclature variations serve specific purposes in different chemical databases and regulatory systems while maintaining chemical identity consistency [23].

Registry Systems and Identifier Codes

The compound registration in major chemical databases utilizes multiple identifier systems to ensure unambiguous chemical identification across international platforms [23]. The Chemical Abstracts Service registry number 791098-81-2 serves as the primary unique identifier within the Chemical Abstracts database system, providing definitive chemical substance identification [1] [2] [6].

| Database/Registry | Identifier |

|---|---|

| Chemical Abstracts Service | 791098-81-2 |

| European Community | 864-582-5 |

| Molecular Design Limited | MFCD11101183 |

| PubChem Compound Identification | 44828513 |

| DSSTox Substance Identification | DTXSID10660770 |

| Wikidata | Q82577665 |

The European Community number 864-582-5 designates the compound within European Union chemical regulations and commerce systems [2]. The Molecular Design Limited number MFCD11101183 provides identification within the Available Chemicals Directory and related chemical inventory systems [4] [7]. These registry numbers facilitate regulatory compliance, commercial transactions, and scientific literature referencing across different jurisdictional and institutional frameworks [23].

The PubChem Compound Identification number 44828513 enables access to comprehensive chemical information within the National Center for Biotechnology Information database system [2]. The DSSTox Substance Identification number DTXSID10660770 connects the compound to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency [2]. The Wikidata identifier Q82577665 provides linkage to structured chemical knowledge within the collaborative knowledge base platform [2].

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier representation for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride provides a standardized, non-proprietary chemical structure encoding: InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 [7] [21]. This identifier encodes complete structural information including connectivity, stereochemistry, and salt formation through systematic algorithmic generation [23].

The International Chemical Identifier Key BWIGKZOWBCNPTI-NUBCRITNSA-N represents a hashed version of the full International Chemical Identifier, providing a fixed-length character string for database indexing and rapid chemical structure searching [7] [21]. The key structure incorporates connectivity information (BWIGKZOWBCNPTI), stereochemical data (NUBCRITNSA), and protonation state (N) through systematic encoding algorithms [23].

The Simplified Molecular Input Line Entry System notation CC@@Hc1c(F)cc(F)cc1.Cl provides a linear representation of the molecular structure using ASCII characters [4]. This notation specifies the chiral center configuration through the @@H descriptor, indicating (R)-stereochemistry at the designated carbon atom [24]. The notation separates the organic cation and chloride anion components using the period delimiter, clearly distinguishing the salt-forming components [21].

Physical Characteristics

Appearance and Crystalline Structure

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride presents as a white to off-white crystalline solid at room temperature [1] [2]. The compound exists in a powder form under standard laboratory conditions, with the hydrochloride salt formation significantly enhancing the stability and handling characteristics compared to the free base [3] [4]. The crystalline nature of the compound contributes to its shelf stability and facilitates precise analytical measurements.

The hydrochloride salt formation results in an ionic crystalline structure where the protonated amine group (NH₃⁺) forms ionic interactions with the chloride anion. This ionic character distinguishes the compound from its free base form and influences its overall physical properties, including solubility and thermal behavior [5] [6].

Melting Point and Thermal Stability

While specific melting point data for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride was not available in the literature search, related difluorophenyl ethanamine hydrochloride compounds typically exhibit melting points in the range of 125-200°C [7]. The thermal stability of fluorinated aromatic amines is generally enhanced by the electron-withdrawing effect of fluorine substituents, which stabilize the aromatic ring system [8] [9].

The compound demonstrates stable thermal behavior under standard storage conditions. Thermal decomposition studies on similar fluorinated amine hydrochlorides indicate that decomposition typically occurs above 200°C, with the process involving dehydrochlorination followed by aromatic ring degradation [8]. The presence of two fluorine atoms at the 2,4-positions of the phenyl ring contributes to enhanced thermal stability through electronic stabilization effects.

Solubility Profile in Various Solvents

The solubility characteristics of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride are significantly influenced by its ionic nature as a hydrochloride salt. The compound exhibits enhanced aqueous solubility compared to its free base form due to the formation of ionic interactions with water molecules [10] .

Water Solubility: The hydrochloride salt demonstrates improved water solubility compared to the free base, which exhibits very limited aqueous solubility (0.9 g/L at 25°C) [12]. The ionic character of the hydrochloride salt facilitates hydrogen bonding and electrostatic interactions with water molecules.

Organic Solvent Solubility: The compound shows good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [13] [14]. In DMSO, the compound is expected to exhibit enhanced solubility due to the strong hydrogen bonding capacity of DMSO with both the protonated amine and chloride ion components.

Alcoholic Solvents: Good solubility is anticipated in lower alcohols (methanol, ethanol) due to the ability of these solvents to stabilize both ionic and hydrogen bonding interactions [10] [15].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

¹H Nuclear Magnetic Resonance Spectroscopy: The ¹H Nuclear Magnetic Resonance spectrum of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride exhibits characteristic signals reflecting the compound's structural features [16] [1].

Aromatic Region (6.5-8.0 ppm): The 2,4-difluorophenyl ring protons appear as a complex multiplet in the aromatic region. The electron-withdrawing effect of fluorine substituents causes downfield shifts of the aromatic protons compared to unsubstituted phenyl rings [17] [18]. The three aromatic protons (H-3, H-5, and H-6) exhibit distinct coupling patterns due to fluorine-proton coupling and proton-proton coupling interactions.

Aliphatic Region: The methyl group of the ethanamine moiety appears as a doublet around 1.5-1.9 ppm with a coupling constant of approximately 7.0 Hz due to coupling with the adjacent methine proton [16]. The methine proton (CHN) appears as a quartet around 5.2-5.4 ppm, shifted downfield due to the electron-withdrawing effect of the aromatic ring and the protonated amine group.

Amine Protons: In the hydrochloride salt form, the NH₃⁺ protons typically appear as a broad signal around 8.0-9.5 ppm, which may exchange with deuterium in deuterated solvents [19] [20].

¹³C Nuclear Magnetic Resonance Spectroscopy: The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. The aromatic carbons appear in the range of 110-160 ppm, with the fluorine-substituted carbons showing characteristic doublet splitting due to carbon-fluorine coupling [21]. The aliphatic carbons (methyl and methine) appear in the upfield region (15-55 ppm).

¹⁹F Nuclear Magnetic Resonance Spectroscopy: The two fluorine substituents at positions 2 and 4 of the phenyl ring exhibit distinct resonances in ¹⁹F Nuclear Magnetic Resonance spectroscopy, providing valuable structural confirmation [5].

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation pattern of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride follows predictable pathways based on the structural features of aromatic amines [22] [23].

Molecular Ion Peak: The molecular ion [M]⁺ appears at m/z 193 for the hydrochloride salt, or m/z 157 for the free base after loss of HCl [24] [25]. The molecular ion of amines typically exhibits moderate to strong intensity due to the stabilizing effect of the nitrogen lone pair [26].

Alpha-Cleavage Fragmentation: The predominant fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion [22] [27] [26]. This cleavage produces a characteristic fragment at m/z 30 corresponding to [CH₂NH₂]⁺, which is diagnostic for primary amines [28].

Aromatic Ring Fragmentation: Loss of fluorine atoms from the aromatic ring can occur under high-energy conditions, producing fragments at [M-19]⁺ and [M-38]⁺ corresponding to loss of one and two fluorine atoms, respectively [22]. The difluorophenyl cation [C₆H₃F₂]⁺ may also be observed as a stable aromatic fragment.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethanamine side chain can produce the difluorobenzyl cation [C₇H₄F₂]⁺ at m/z 142 [23].

Infrared Absorption Profiles

The infrared spectrum of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride exhibits characteristic absorption bands that provide structural information [29] [18] [30].

Amine Stretching Region (3100-3500 cm⁻¹): The NH₃⁺ stretching vibrations of the protonated amine appear as multiple bands in the range of 3100-3300 cm⁻¹ [31]. These bands are typically broader and shifted to lower frequencies compared to free amine NH stretches due to ionic interactions and hydrogen bonding with the chloride anion.

Aromatic Carbon-Hydrogen Stretching (3000-3100 cm⁻¹): Aromatic CH stretching vibrations appear as medium intensity bands around 3000-3100 cm⁻¹, characteristic of substituted benzene rings [18] [32].

Aliphatic Carbon-Hydrogen Stretching (2800-3000 cm⁻¹): The methyl and methine CH stretching vibrations appear as strong bands in the range of 2800-3000 cm⁻¹ [29].

Aromatic Carbon-Carbon Stretching (1450-1650 cm⁻¹): The aromatic ring vibrations appear as multiple bands in the fingerprint region, with characteristic frequencies around 1500-1600 cm⁻¹ for the difluorosubstituted benzene ring [30] [32].

Carbon-Fluorine Stretching (1000-1300 cm⁻¹): The CF stretching vibrations appear as strong, sharp bands in the range of 1000-1300 cm⁻¹, providing definitive evidence for fluorine substitution [18].